molecular formula C12H10ClN3OS B2533326 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034556-37-9

4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2533326
CAS No.: 2034556-37-9
M. Wt: 279.74
InChI Key: KBYZEWUJCOELLQ-UHFFFAOYSA-N
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Description

4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that features a thiazole ring substituted with furan and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes:

    Formation of Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

    Substitution Reactions: Introducing the furan and pyridine groups through nucleophilic substitution reactions.

    Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, furan, and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Furanones, pyridine N-oxides.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted thiazoles, furans, and pyridines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Investigated as a lead compound for new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include inhibition of key enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
  • 4-(furan-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Uniqueness

4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is unique due to the specific positioning of the furan and pyridine groups, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(furan-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS.ClH/c1-2-10(6-13-4-1)14-12-15-11(8-17-12)9-3-5-16-7-9;/h1-8H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYZEWUJCOELLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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